molecular formula C20H18F3NO2 B2401016 (E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide CAS No. 866152-11-6

(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide

Cat. No.: B2401016
CAS No.: 866152-11-6
M. Wt: 361.364
InChI Key: VKXXOBKPLIYFLD-DHZHZOJOSA-N
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Description

(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide is a synthetic organic compound characterized by the presence of an allyl group, a trifluoromethylbenzyl ether, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide typically involves a multi-step process. One common approach starts with the preparation of the intermediate 3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid. This intermediate is then converted to the desired amide through a coupling reaction with allylamine under appropriate conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The propenamide moiety can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethylbenzyl ether can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the propenamide moiety may produce primary amines.

Scientific Research Applications

(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The allyl group may participate in covalent bonding with nucleophilic residues, while the propenamide moiety can form hydrogen bonds with active site residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the allyl and propenamide moieties provide reactive sites for further chemical modifications.

Properties

IUPAC Name

(E)-N-prop-2-enyl-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2/c1-2-12-24-19(25)11-8-15-4-3-5-18(13-15)26-14-16-6-9-17(10-7-16)20(21,22)23/h2-11,13H,1,12,14H2,(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXXOBKPLIYFLD-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C=CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C=C/C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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